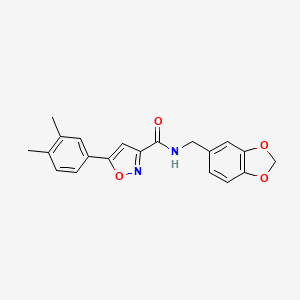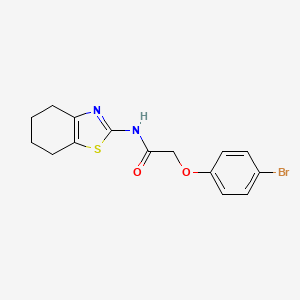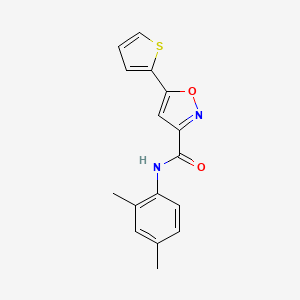![molecular formula C27H21N3O3S B11348693 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11348693.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzothiazole ring, a benzofuran ring, and an oxazole ring These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds
Preparation Methods
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the benzothiazole ring through a cyclization reaction, followed by the introduction of the benzofuran and oxazole rings via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Coupling Reactions: These reactions can be used to introduce additional functional groups or to link the compound with other molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be explored for its potential as a therapeutic agent in the treatment of diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring may interact with enzymes or receptors, modulating their activity. The benzofuran and oxazole rings could contribute to the compound’s binding affinity and specificity. The overall effect of the compound would depend on its ability to interact with these targets and alter their function.
Comparison with Similar Compounds
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide can be compared with other compounds that contain similar heterocyclic rings:
Benzothiazole Derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzofuran Derivatives: These compounds often exhibit anti-inflammatory and antioxidant activities.
Oxazole Derivatives: These compounds are known for their antimicrobial and antifungal properties.
Properties
Molecular Formula |
C27H21N3O3S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H21N3O3S/c1-15-3-9-21-25(11-15)34-27(29-21)17-4-7-20(8-5-17)28-26(31)22-14-24(33-30-22)18-6-10-23-19(13-18)12-16(2)32-23/h3-11,13-14,16H,12H2,1-2H3,(H,28,31) |
InChI Key |
WNXFIIJBZNSWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348629.png)

![2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11348634.png)
![4-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11348640.png)
![2-(3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11348645.png)
![4-tert-butyl-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11348646.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11348651.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide](/img/structure/B11348660.png)
![N-{2-[(4-bromophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11348661.png)

![5-methyl-2-{1-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11348678.png)
![5-chloro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11348685.png)

